(Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide, derived from the rat parathyroid hormone, is a synthetic analog of parathyroid hormone that plays a significant role in bone metabolism and calcium homeostasis. This compound modifies specific amino acids to enhance its biological activity compared to the native hormone. The designation "(Nle8,21,Tyr34)" indicates the substitutions made at positions 8, 21, and 34 of the peptide sequence.
This compound is classified as a peptide hormone and is synthesized for research purposes. It is particularly relevant in studies related to bone density and calcium regulation. The molecular formula for (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide is with a molecular weight of approximately 4036.73 g/mol . The compound is typically stored as a lyophilized powder at -20°C to maintain stability .
The synthesis of (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide generally involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide features a linear arrangement of amino acids with specific substitutions that enhance its binding affinity to parathyroid hormone receptors. The modifications include:
These substitutions are crucial for its biological activity and receptor interaction.
(Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways related to calcium homeostasis.
The mechanism of action for (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide primarily involves:
The chemical stability of (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide is maintained under proper storage conditions. Its reactivity is primarily influenced by its structure and the presence of functional groups involved in receptor interactions.
(Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide has several scientific applications:
This detailed analysis highlights the significance of (Nle8,21,Tyr34)-Parathyroid Hormone (1-34) Amide in both basic research and potential therapeutic applications concerning bone health and metabolic regulation.
The primary amino acid sequence of [Nle⁸,²¹,Tyr³⁴]-PTH (1-34) amide (rat) has been unequivocally determined through multiple analytical approaches as:H₂N-Ala-Val-Ser-Glu-Ile-Gln-Leu-Nle-His-Asn-Leu-Gly-Lys-His-Leu-Ala-Ser-Val-Glu-Arg-Nle-Gln-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Tyr-NH₂ [1] [3] [7].
This 34-residue peptide features three deliberate substitutions from the native rat parathyroid hormone (PTH) sequence and one critical terminal modification:
Table 1: Sequence Modifications in [Nle⁸,²¹,Tyr³⁴]-PTH (1-34) Amide (Rat)
Position | Native Residue | Modified Residue | Chemical Consequence |
---|---|---|---|
8 | Methionine (Met) | Norleucine (Nle) | Enhanced oxidation resistance |
21 | Methionine (Met) | Norleucine (Nle) | Enhanced oxidation resistance |
34 | Phenylalanine (Phe) | Tyrosine (Tyr) | Enables radioiodination |
C-terminus | Free carboxylate | Amide (-NH₂) | Increased metabolic stability |
The C-terminal amidation (-NH₂) replaces the native carboxylic acid group, significantly reducing susceptibility to carboxypeptidase degradation and thereby extending the peptide’s functional half-life in experimental conditions [2] [4]. The molecular formula is C₁₈₂H₂₉₆N₅₆O₄₈ with a molecular weight of 4036.73 Da, as confirmed by mass spectrometry and elemental analysis [1] [3] [7].
[Nle⁸,²¹,Tyr³⁴]-PTH (1-34) amide (rat) retains >90% sequence identity with native rat PTH(1-34), preserving the critical N-terminal activation domain (residues 1–9) and C-terminal receptor binding domain (residues 15–34) necessary for interactions with the PTH/PTHrP receptor (PTH1R) [9]. The analog binds competitively to renal and bone-derived PTH1R, with displacement curves parallel to native PTH, confirming shared receptor interaction modalities. Key structural elements conserved include:
Table 2: Structural and Functional Homology with Native PTH
Structural Region | Functional Role | Conservation in Analog | Experimental Validation |
---|---|---|---|
N-terminal (1–9) | Receptor activation | Fully conserved | cAMP stimulation in PTH1R-transfected cells |
α-Helix (16–31) | Receptor docking | Leu²⁴/²⁸, Trp²³ conserved | Competitive binding assays |
C-terminal (28–34) | Receptor affinity | Lys²⁶/Lys²⁷ retained | Binding kinetics in renal membranes |
Biotinylated derivatives of this analog specifically label 68–70 kDa membrane proteins in renal cortical membranes, identical to those recognized by native PTH, confirming shared receptor targets [9].
Norleucine Substitutions (Positions 8 and 21)
Replacement of methionine with norleucine (Nle) at positions 8 and 21 eliminates oxidation-prone sulfur atoms, substantially enhancing the peptide’s stability during storage and experimental procedures. This modification does not alter receptor binding kinetics, as Nle’s isosteric side chain preserves hydrophobic interactions within the receptor’s ligand-binding pocket [2] [9]. Oxidation of native Met residues reduces PTH bioactivity by >80%, whereas Nle-containing analogs retain full efficacy after prolonged exposure to oxidative conditions [2].
Tyrosine Substitution (Position 34)
The Tyr³⁴ modification replaces native Phe³⁴ with a phenol group, enabling site-specific radioiodination for receptor studies. Radiolabeling with ¹²⁵I does not impair binding affinity, with radioligand exhibiting Kd values of 0.5–2 nM in PTH1R-rich tissues (e.g., LLC-PK1 cells). This allows precise tracking of receptor-ligand interactions [2] [9]. Competitive binding assays using ¹²⁵I-labeled analog demonstrate its utility in screening PTH receptor modulators, with half-maximal inhibitory concentrations (IC50) for native PTH at 1–3 nM [2].
Functional Outcomes
Table 3: Functional Impact of Key Substitutions
Substitution | Structural Rationale | Functional Advantage | Experimental Application |
---|---|---|---|
Nle⁸/Nle²¹ | Replaces oxidation-labile Met with stable alkyl chain | Long-term storage without degradation; consistent bioactivity | Radioligand stability in extended assays |
Tyr³⁴ | Introduces phenol group for iodination | Enables ¹²⁵I labeling without affinity loss | PTH1R localization and competitive binding studies |
C-terminal amide | Blocks C-terminal carboxypeptidase cleavage | Prolonged half-life in vitro | Sustained receptor stimulation assays |
These targeted modifications collectively optimize the analog for rigorous in vitro investigations of PTH receptor pharmacology while preserving the intrinsic bioactivity of the native hormone [2] [5] [9].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: